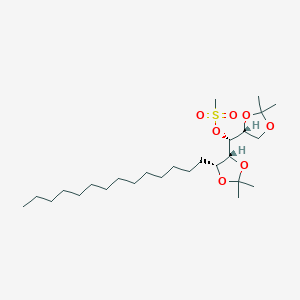![molecular formula C19H15NO3 B028631 2-[(1-Naphthylacetyl)amino]benzoic acid CAS No. 101895-37-8](/img/structure/B28631.png)
2-[(1-Naphthylacetyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Naphthylacetyl)amino]benzoic acid, also known as NAA, is a chemical compound that has been widely studied for its potential applications in scientific research. NAA is a derivative of benzoic acid and is commonly used as a plant hormone, but it has also been found to have various biochemical and physiological effects in animals and humans.
Mechanism Of Action
The mechanism of action of 2-[(1-Naphthylacetyl)amino]benzoic acid is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. 2-[(1-Naphthylacetyl)amino]benzoic acid has been found to bind to specific receptors on the surface of cells, including the peroxisome proliferator-activated receptor (PPAR) and the aryl hydrocarbon receptor (AhR), which play important roles in the regulation of gene expression and cellular metabolism.
Biochemical And Physiological Effects
2-[(1-Naphthylacetyl)amino]benzoic acid has been found to have various biochemical and physiological effects in animals and humans. It has been shown to stimulate the growth and differentiation of cells, including bone cells, nerve cells, and muscle cells. 2-[(1-Naphthylacetyl)amino]benzoic acid has also been found to modulate the expression of various genes involved in cellular metabolism, including those involved in glucose and lipid metabolism. Additionally, 2-[(1-Naphthylacetyl)amino]benzoic acid has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages And Limitations For Lab Experiments
2-[(1-Naphthylacetyl)amino]benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. It is also stable under a wide range of conditions and has a long shelf life. However, 2-[(1-Naphthylacetyl)amino]benzoic acid may have limitations in certain experimental settings, such as in vivo studies, due to its potential toxicity and limited bioavailability.
Future Directions
There are several potential future directions for research on 2-[(1-Naphthylacetyl)amino]benzoic acid. One area of interest is the development of novel derivatives of 2-[(1-Naphthylacetyl)amino]benzoic acid that may have improved therapeutic properties. Another area of interest is the investigation of the potential role of 2-[(1-Naphthylacetyl)amino]benzoic acid in the regulation of immune function and inflammation. Additionally, further studies are needed to fully elucidate the mechanisms of action of 2-[(1-Naphthylacetyl)amino]benzoic acid and its potential applications in the treatment of various diseases.
Synthesis Methods
2-[(1-Naphthylacetyl)amino]benzoic acid can be synthesized by reacting 1-naphthylacetic acid with 2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction typically takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours.
Scientific Research Applications
2-[(1-Naphthylacetyl)amino]benzoic acid has been extensively studied for its potential applications in scientific research. It has been found to have various physiological and biochemical effects in animals and humans, including the regulation of cell growth and differentiation, the modulation of gene expression, and the stimulation of protein synthesis. 2-[(1-Naphthylacetyl)amino]benzoic acid has also been found to have anti-inflammatory and antioxidant properties, and it has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
CAS RN |
101895-37-8 |
|---|---|
Product Name |
2-[(1-Naphthylacetyl)amino]benzoic acid |
Molecular Formula |
C19H15NO3 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-[(2-naphthalen-1-ylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C19H15NO3/c21-18(20-17-11-4-3-10-16(17)19(22)23)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,20,21)(H,22,23) |
InChI Key |
DTDMYFUZEMKFOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)


